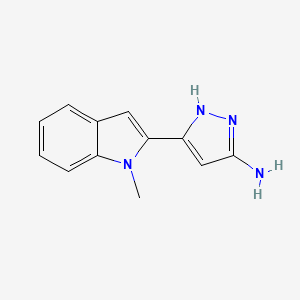

5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine

Beschreibung

5-(1-Methyl-1H-indol-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both an indole and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Eigenschaften

Molekularformel |

C12H12N4 |

|---|---|

Molekulargewicht |

212.25 g/mol |

IUPAC-Name |

5-(1-methylindol-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H12N4/c1-16-10-5-3-2-4-8(10)6-11(16)9-7-12(13)15-14-9/h2-7H,1H3,(H3,13,14,15) |

InChI-Schlüssel |

UZUMBLNLHZUXRR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2C=C1C3=CC(=NN3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final coupling step involves the reaction of the indole derivative with the pyrazole derivative under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(1-Methyl-1H-indol-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(1-Methyl-1H-indol-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-indole-5-ylboronic acid: Shares the indole ring but differs in the functional groups attached to the ring.

1-Methyl-1H-indole-3-carbaldehyde: Another indole derivative with different substituents.

Uniqueness: 5-(1-Methyl-1H-indol-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both indole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Biologische Aktivität

5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine is a compound that integrates the indole and pyrazole moieties, both of which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The chemical structure of 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine can be represented as follows:

This compound features a pyrazole ring fused with an indole structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and pyrazole derivatives. The integration of these moieties in 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine suggests promising anticancer properties.

Table 1: Anticancer Activity Data

In vitro studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines, indicating its potential as a therapeutic agent.

Anti-inflammatory Activity

Compounds with indole and pyrazole structures have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.

Case Study:

A study demonstrated that derivatives similar to 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a strong anti-inflammatory effect .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. The presence of the indole moiety may enhance the compound's ability to combat microbial infections.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Research indicates that compounds similar to 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

The biological activities of 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

- Modulation of Inflammatory Pathways : The compound inhibits key signaling molecules involved in inflammation.

Q & A

Q. What are the recommended synthetic routes for 5-(1-methyl-1H-indol-2-yl)-1H-pyrazol-3-amine, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1: Condensation of substituted propenones with hydrazine derivatives under acidic conditions, as demonstrated in pyrazoline syntheses (e.g., 1-acetyl/propyl-3-aryl-5-substituted pyrazolines) .

- Route 2: Reaction of 3-aryl-2-(aminomethylen)-propannitriles with hydrazine salts in alcohol solvents, a method adapted for structurally similar 4-arylmethyl pyrazol-3-amines .

Optimization Strategies:

- Use spectroscopic monitoring (e.g., in situ FTIR) to track intermediate formation.

- Adjust solvent polarity (e.g., ethanol vs. methanol) to improve solubility of intermediates.

- Catalytic additives (e.g., p-toluenesulfonic acid) can enhance cyclization efficiency.

Table 1: Comparison of Synthetic Routes

| Method | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Propenone Condensation | 60-75% | Acetic acid, 80°C, 12h | |

| Hydrazine Salt Route | 45-65% | Ethanol, RT, 24h |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Critical for confirming the indole-pyrazole linkage. The amine proton at position 3 of the pyrazole ring typically appears as a broad singlet (δ 5.8–6.2 ppm), while the indole C-2 proton resonates near δ 7.3–7.5 ppm .

- HRMS: Required to verify molecular formula, especially given the compound’s moderate molecular weight (~265 g/mol). Electrospray ionization (ESI+) in positive ion mode is recommended .

- X-ray Crystallography: For unambiguous structural confirmation, though crystallization may require vapor diffusion with dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling: Use ligand-based approaches to correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with pharmacological activity. For example, methyl groups at the indole N1 position improve metabolic stability .

- Docking Studies: Target enzymes like cholinesterase or monoamine oxidase (MAO) by aligning the pyrazole-3-amine core with catalytic pockets. The indole moiety’s planarity may enhance π-π stacking in hydrophobic binding sites .

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes for novel derivatives, reducing trial-and-error experimentation .

Table 2: Key Computational Parameters for Bioactivity Prediction

Q. How can researchers resolve discrepancies in reported pharmacological activities across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

- Standardize Assays: Use validated protocols (e.g., OECD guidelines) for anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC against S. aureus) testing .

- Control for Substituent Effects: Compare data only between derivatives with identical substitution patterns. For example, 5-chloro vs. 5-bromo analogs may show divergent activity due to electronegativity differences .

- Meta-Analysis Tools: Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile conflicting results across studies .

Example:

A 2024 study reported conflicting MAO-B inhibition values (IC50 = 1.2 μM vs. 3.8 μM). Re-evaluation revealed differences in enzyme source (recombinant vs. tissue-extracted) and pre-incubation time .

Q. What strategies are recommended for optimizing the compound’s stability under physiological conditions?

Methodological Answer:

- Metabolic Stability: Introduce fluorinated groups at the indole C-5 position to reduce CYP450-mediated oxidation .

- pH-Dependent Degradation: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Buffered solutions (pH 7.4) mimic blood plasma conditions .

- Solid-State Stability: Co-crystallization with succinic acid improves hygroscopicity, as shown in related pyrazole-3-amines .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

- Photoaffinity Labeling: Incorporate a diazirine moiety into the pyrazole ring to crosslink with target proteins in live cells .

- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target enzymes (e.g., MAO-B) after compound treatment .

- Knockdown/Rescue Experiments: Use siRNA to silence putative targets and assess rescue of compound-induced effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.